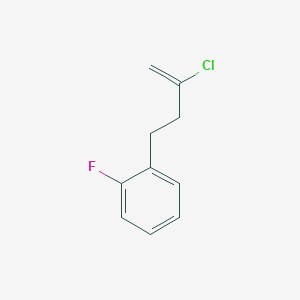

2-Chloro-4-(2-fluorophenyl)-1-butene

Description

2-Chloro-4-(2-fluorophenyl)-1-butene is an organohalogen compound characterized by a butene backbone substituted with a chlorine atom at the second carbon and a 2-fluorophenyl group at the fourth carbon. This structure positions it as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or functional polymers. The presence of both halogen atoms (Cl and F) introduces unique electronic and steric effects, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRMOXIIZCWULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641163 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-94-4 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The double bond in the butene chain can be oxidized to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: Products such as 2-hydroxy-4-(2-fluorophenyl)-1-butene or 2-amino-4-(2-fluorophenyl)-1-butene.

Oxidation Reactions: Products like 2-chloro-4-(2-fluorophenyl)-1,2-epoxybutane or 2-chloro-4-(2-fluorophenyl)-1,2-butanediol.

Reduction Reactions: The corresponding alkane, 2-chloro-4-(2-fluorophenyl)butane.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of halogenated alkenes with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The double bond in the butene chain allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Analogs

The closest structural analog is 2-Chloro-4-(2-chlorophenyl)-1-butene (CAS 731772-00-2), which replaces the fluorine atom on the phenyl ring with chlorine. Key comparisons include:

| Property | 2-Chloro-4-(2-fluorophenyl)-1-butene (Target) | 2-Chloro-4-(2-chlorophenyl)-1-butene (Analog) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClF | C₁₀H₁₀Cl₂ |

| Molar Mass (g/mol) | ~184.64 (estimated) | 201.09 |

| Density (g/cm³) | ~1.12 (predicted) | 1.159 ± 0.06 |

| Boiling Point (°C) | ~245–250 (estimated) | 258.8 ± 20.0 |

| Key Structural Feature | Fluorine on phenyl ring | Chlorine on phenyl ring |

Key Observations :

- The fluorine substituent reduces molar mass and density compared to the chloro analog due to fluorine’s lower atomic weight (19 vs. 35.5).

- Conversely, the C-F bond’s strength (485 kJ/mol vs. C-Cl: 327 kJ/mol) could improve thermal stability .

Functional Group Variations

Compounds like 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives () share the 2-fluorophenyl moiety but incorporate thiazole and cyclopropyl groups. These structural differences lead to distinct applications:

- Thiazole derivatives : Exhibit biological activity (e.g., antimicrobial, anticancer) due to the heterocyclic core.

- Butene derivatives : Likely serve as synthetic intermediates rather than end-use bioactive compounds, emphasizing their role in polymerization or functionalization reactions .

Halogen-Substituted Phenyl Compounds

- Flufenoxuron (CAS 101463-69-8): A benzamide insecticide containing a 2-fluorophenyl group. While structurally distinct from the target compound, it highlights the importance of fluorine in enhancing lipophilicity and resistance to metabolic degradation in agrochemicals. The butene derivative’s simpler backbone may offer advantages in synthetic flexibility compared to benzamide-based systems .

Biological Activity

2-Chloro-4-(2-fluorophenyl)-1-butene is a chlorinated alkene that has garnered attention for its potential biological activities. Its unique structure, characterized by a butene backbone with a chlorine atom and a fluorophenyl group, suggests promising interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉ClF

- Molecular Weight : Approximately 188.63 g/mol

- Structural Features : The compound features a double bond in the butene moiety, enhancing its reactivity compared to saturated analogs. The presence of halogen substituents (chlorine and fluorine) is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : The compound's structural characteristics may allow it to interact with cancer cell pathways, showing promise as an anticancer agent.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on structural activity relationships (SAR) and interaction studies:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting cellular homeostasis.

- Reactive Intermediate Formation : The presence of the double bond may facilitate the formation of reactive intermediates that can interact with nucleophiles in biological systems.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action of this compound and to explore its therapeutic potential in clinical settings. Key areas for future investigation include:

- In Vivo Studies : To evaluate pharmacokinetics, toxicity, and overall efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Structural Modifications : To enhance biological activity and reduce potential side effects through SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.